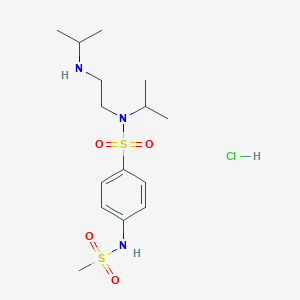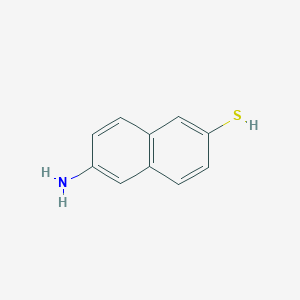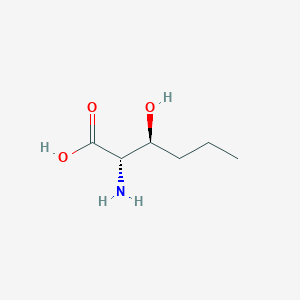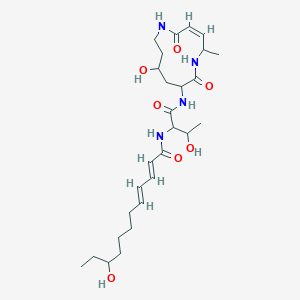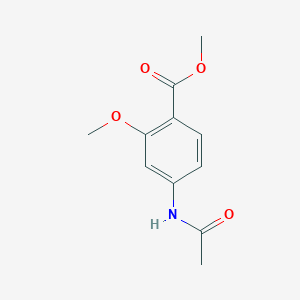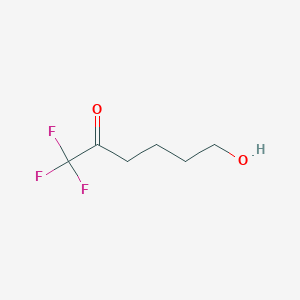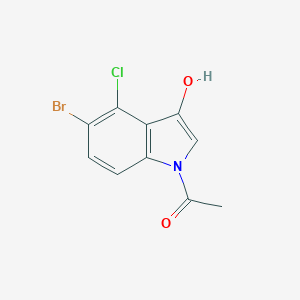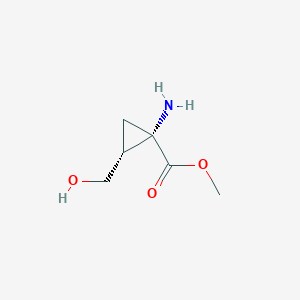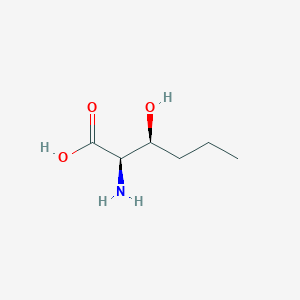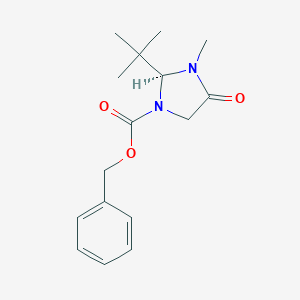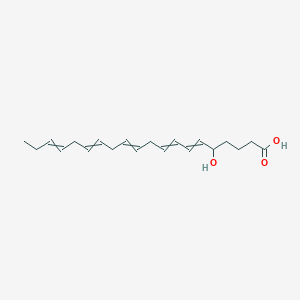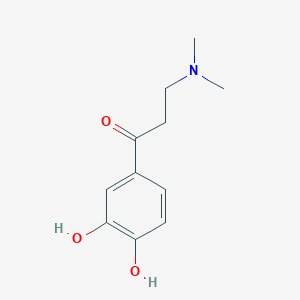
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, also known as DMAP, is a chemical compound with potential applications in scientific research. It is a derivative of the natural product tyrosine and has been synthesized for various purposes in the laboratory. In
Mécanisme D'action
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one is believed to act as a nucleophile in organic reactions. It can also act as a proton acceptor in acid-catalyzed reactions. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been shown to interact with metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. However, it has been shown to have low toxicity in animal studies, indicating its potential for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods. However, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has limitations in terms of its solubility and reactivity. It may also require special handling due to its potential toxicity.
Orientations Futures
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of research is the exploration of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential as a fluorescent probe for the detection of metal ions. Additionally, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential applications in biological systems, such as drug delivery and imaging, warrant further investigation.
Conclusion
In conclusion, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, or 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one may lead to new discoveries and applications in various fields of science.
Méthodes De Synthèse
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one can be synthesized through a multistep process involving the reaction of tyrosine with various reagents. One such method involves the reaction of tyrosine with dimethylaminoethyl chloride to form N,N-dimethyltyrosine. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has also been used as a catalyst in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
112744-61-3 |
|---|---|
Nom du produit |
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,14-15H,5-6H2,1-2H3 |
Clé InChI |
FHLFDXGPBUQEJF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
SMILES canonique |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
Synonymes |
1-Propanone, 1-(3,4-dihydroxyphenyl)-3-(dimethylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



